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hydrochloride

Cat. No.: B1339845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound: 2-Fluorobenzamidine
Hydrochloride
2-Fluorobenzamidine hydrochloride is a synthetic organic compound that has garnered

interest in medicinal chemistry as a potential pharmacophore and a versatile building block for

the synthesis of more complex bioactive molecules. Its chemical structure, featuring a

fluorinated benzene ring and an amidine group, provides a unique combination of electronic

properties and hydrogen bonding capabilities, making it a subject of investigation for various

therapeutic applications.

Chemical Structure and Properties
The chemical structure of 2-Fluorobenzamidine hydrochloride is characterized by a

benzamidine molecule substituted with a fluorine atom at the ortho position of the phenyl ring,

and it is supplied as a hydrochloride salt.

Chemical Structure:

Table 1: Physicochemical Properties of 2-Fluorobenzamidine Hydrochloride
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Property Value Source

CAS Number 57075-81-7 PubChem

Molecular Formula C₇H₈ClFN₂ PubChem

Molecular Weight 174.61 g/mol PubChem

Appearance
White to off-white crystalline

powder
Commercial Suppliers

Solubility Soluble in water Commercial Suppliers

Synthesis
The primary synthetic route to 2-Fluorobenzamidine hydrochloride is the Pinner reaction.

This well-established method in organic chemistry allows for the conversion of a nitrile into an

imidate, which is then subsequently treated with ammonia to form the corresponding amidine.

Experimental Protocol: Pinner Reaction for Amidine Synthesis (General)

A detailed experimental protocol for the specific synthesis of 2-Fluorobenzamidine
hydrochloride is not readily available in the reviewed literature. However, a general procedure

based on the Pinner reaction is as follows:

Imidate Formation: 2-Fluorobenzonitrile is dissolved in an anhydrous alcohol (typically

ethanol or methanol) and cooled in an ice bath.

Dry hydrogen chloride gas is bubbled through the solution until saturation.

The reaction mixture is stirred at a low temperature for several hours to allow for the

formation of the ethyl 2-fluorobenzimidate hydrochloride precipitate (Pinner salt).

The precipitate is filtered, washed with a cold, anhydrous solvent (e.g., diethyl ether), and

dried under vacuum.

Amidine Formation: The isolated Pinner salt is then dissolved in a cold solution of anhydrous

alcohol saturated with ammonia.
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The reaction mixture is stirred at room temperature for several hours.

The solvent is removed under reduced pressure, and the resulting crude 2-
Fluorobenzamidine hydrochloride is purified by recrystallization.

Logical Workflow for the Pinner Synthesis:

Pinner Reaction Workflow

Step 1: Imidate Formation

Step 2: Amidine Formation
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Caption: Workflow of the Pinner reaction for synthesizing 2-Fluorobenzamidine HCl.

Biological Activity of a Key Derivative: Bithiophene-
Fluorobenzamidine (BFB)
While extensive biological data for 2-Fluorobenzamidine hydrochloride itself is limited in the

public domain, a significant body of research exists for a prominent derivative, bithiophene-

fluorobenzamidine (BFB). These studies provide valuable insights into the potential therapeutic

applications of the 2-fluorobenzamidine scaffold, particularly in oncology.
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Anti-Cancer Activity of Bithiophene-Fluorobenzamidine
(BFB)
BFB has demonstrated potent anti-tumor activities in preclinical models of breast and colorectal

cancer. The proposed mechanism of action involves the induction of apoptosis (programmed

cell death) and the inhibition of cancer cell migration and metastasis.[1][2]

Table 2: In Vitro and In Vivo Anti-Cancer Activity of Bithiophene-Fluorobenzamidine (BFB)

Parameter Cell Line/Model Result Reference

IC₅₀ (Antiproliferative)
HCT-116 (Colon

Cancer)
~0.3 µg/mL [2]

Apoptosis Induction
MCF-7 (Breast

Cancer)

153-fold increase in

total apoptotic cells
[1]

Tumor Incidence

Reduction

DMBA-induced Breast

Cancer (Mice)
~88% reduction [1]

Tumor Multiplicity

Reduction

DMBA-induced Breast

Cancer (Mice)
41% reduction [1]

Tumor Size Reduction
DMBA-induced Breast

Cancer (Mice)
~76% reduction [1]

Experimental Protocol: In Vitro Apoptosis Assay (Annexin V)

Cell Culture: MCF-7 breast cancer cells are cultured in a suitable medium (e.g., DMEM)

supplemented with fetal bovine serum and antibiotics.

Treatment: Cells are seeded in 6-well plates and treated with BFB (at its IC₅₀ concentration)

or a vehicle control (DMSO) for 48 hours.

Staining: After treatment, cells are harvested, washed with PBS, and stained with Annexin V-

PE and Propidium Iodide (PI) according to the manufacturer's protocol.

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage

of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin
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V-/PI+) cells.[1]

Signaling Pathway Implicated in BFB's Anti-Cancer Activity:

The anti-tumor effects of BFB are associated with the modulation of key signaling pathways

that regulate cell cycle progression and apoptosis.

BFB Anti-Cancer Signaling Pathway
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Caption: BFB's proposed anti-cancer mechanism of action.

Potential Therapeutic Applications and Future
Directions
The benzamidine moiety is a known structural motif in inhibitors of serine proteases, a class of

enzymes implicated in various physiological and pathological processes, including coagulation,

inflammation, and cancer progression. While specific inhibitory data for 2-Fluorobenzamidine
hydrochloride against a panel of serine proteases is not yet published, its structural similarity

to known inhibitors suggests this as a promising area for future investigation.

Furthermore, anecdotal evidence from chemical suppliers suggests potential antimicrobial and

anti-inflammatory properties of 2-Fluorobenzamidine hydrochloride. However, robust
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experimental data, including minimum inhibitory concentrations (MICs) against various

microbial strains and IC₅₀ values in relevant anti-inflammatory assays, are required to

substantiate these claims.

Experimental Protocol: In Vitro Serine Protease Inhibition Assay (General Fluorogenic)

Reagents: A specific serine protease (e.g., trypsin, thrombin), a corresponding fluorogenic

substrate, and a suitable assay buffer are required.

Inhibitor Preparation: A stock solution of 2-Fluorobenzamidine hydrochloride is prepared

in an appropriate solvent and serially diluted to the desired concentrations.

Assay Procedure: The enzyme, inhibitor, and buffer are pre-incubated in a microplate. The

reaction is initiated by the addition of the fluorogenic substrate.

Data Acquisition: The increase in fluorescence resulting from the enzymatic cleavage of the

substrate is monitored over time using a microplate reader.

Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC₅₀

value is determined by plotting the percent inhibition against the logarithm of the inhibitor

concentration.

Experimental Workflow for Serine Protease Inhibition Assay:

Serine Protease Inhibition Assay Workflow

Serine Protease
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2-Fluorobenzamidine HCl Reaction Initiation
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Caption: General workflow for assessing serine protease inhibition.
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Conclusion
2-Fluorobenzamidine hydrochloride represents a chemical scaffold with considerable

potential for the development of novel therapeutics. While current detailed biological data is

primarily centered on its bithiophene derivative, the potent anti-cancer activities observed for

BFB underscore the value of the 2-fluorobenzamidine moiety. Further research is warranted to

elucidate the standalone biological activities of 2-Fluorobenzamidine hydrochloride,

particularly its efficacy as a serine protease inhibitor and its potential antimicrobial and anti-

inflammatory properties. Such studies will be instrumental in guiding the future design and

development of new drugs based on this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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